molecular formula C11H14BrNO B7847933 2-Bromo-N-(1-(p-tolyl)ethyl)acetamide

2-Bromo-N-(1-(p-tolyl)ethyl)acetamide

Cat. No.: B7847933
M. Wt: 256.14 g/mol
InChI Key: RFKLUJGKQCXYPQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(p-tolyl)ethyl)acetamide is a brominated acetamide derivative featuring a p-tolyl (4-methylphenyl) group attached via an ethylamine linkage. Its synthesis typically involves reacting chloroacetyl chloride with a p-tolyl-substituted ethylamine precursor under alkaline conditions, yielding the target compound with high purity and excellent yields (~65–82%) .

Properties

IUPAC Name

2-bromo-N-[1-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKLUJGKQCXYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties Reference
2-Bromo-N-(1-(p-tolyl)ethyl)acetamide p-Tolyl group, ethyl linker C₁₁H₁₄BrNO 256.14 Lipophilic, potential COX/LOX inhibition
2-Bromo-N-(4-fluorophenyl)acetamide Fluorophenyl group C₈H₈BrFNO 215.06 Higher polarity, colorless crystals
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Methoxy, nitro groups C₉H₉BrN₂O₄ 289.08 High polarity (PSA = 84.2), electron-withdrawing effects
2-[2-Bromo-6-ethoxy-...-N-p-tolyl-acetamide Ethoxy, benzoquinoline extensions C₃₀H₂₇BrN₂O₄ 559.45 Bulky substituents, enhanced bioactivity
2-Bromo-N-(6-methoxybenzofuran)acetamide Benzofuran core, methoxy groups C₁₈H₁₇BrNO₅ 478.1 High melting point (185–187°C)

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas methoxy groups (e.g., in ) may stabilize π-π interactions in biological targets.
  • Steric Hindrance: Bulky substituents, such as the benzoquinoline moiety in , reduce rotational freedom and may alter binding kinetics.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the conversion of 2-bromoacetic acid to its corresponding acid chloride, followed by amidation with 1-(p-tolyl)ethylamine. This two-step procedure is adapted from analogous syntheses of brominated acetamides.

Step 1: Synthesis of 2-Bromoacetyl Chloride
2-Bromoacetic acid is treated with oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic dimethylformamide (DMF, 1–2 drops) accelerates the reaction, which is stirred for 2–4 hours under nitrogen. The excess (COCl)₂ and solvent are removed via rotary evaporation to yield 2-bromoacetyl chloride as a pale-yellow liquid.

Step 2: Amidation with 1-(p-Tolyl)ethylamine
The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 1-(p-tolyl)ethylamine and triethylamine (Et₃N, 1.2 equiv) at 0°C. The mixture is stirred for 12–16 hours at room temperature, after which the reaction is quenched with ice-cold water. The product is extracted with ethyl acetate (EtOAc), washed with brine, dried over Na₂SO₄, and purified via recrystallization from EtOAc/petroleum ether (1:3).

Yield and Optimization

  • Typical Yield : 75–82%.

  • Key Variables :

    • Temperature control during acid chloride formation prevents decomposition.

    • Stoichiometric excess of Et₃N ensures complete neutralization of HCl byproducts.

    • Recrystallization solvent ratios affect crystal purity and recovery.

Coupling Agent-Assisted Synthesis

Carbodiimide-Based Activation

For laboratories avoiding oxalyl chloride, 2-bromoacetic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method, derived from peptide-coupling protocols, minimizes side reactions.

Procedure :
2-Bromoacetic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry DCM and stirred for 30 minutes at 0°C. 1-(p-Tolyl)ethylamine (1.1 equiv) is added, and the reaction proceeds for 24 hours at room temperature. The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. Purification via flash chromatography (SiO₂, hexane/EtOAc 4:1) yields the product.

Performance Metrics

  • Yield : 55–60%, lower than the acid chloride route due to competing hydrolysis.

  • Advantages :

    • Avoids hazardous chlorinating agents.

    • Suitable for acid-sensitive substrates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance safety and efficiency. A tubular reactor system facilitates the exothermic acid chloride formation step, with real-time monitoring of temperature and pressure.

Process Design :

  • Step 1 : 2-Bromoacetic acid and (COCl)₂ are pumped through a cooled reactor (5°C) with residence time ≤10 minutes.

  • Step 2 : The acid chloride stream is mixed with 1-(p-tolyl)ethylamine and Et₃N in a second reactor, with in-line IR spectroscopy to track conversion.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Preferred for high-purity batches (≥98%), using EtOAc/petroleum ether.

  • Chromatography : Necessary for byproduct-rich reactions (e.g., EDCI method), with gradients optimized for brominated analogs.

Spectroscopic Data

Technique Key Features
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1520 cm⁻¹ (C-Br).
¹H NMR δ 7.15–7.05 (m, 4H, p-tolyl), δ 4.25 (q, 1H, CH(CH₃)), δ 3.85 (s, 2H, COCH₂Br).
¹³C NMR δ 169.5 (C=O), δ 137.2 (C-Br), δ 134.8–126.4 (p-tolyl), δ 44.1 (CH(CH₃)).
LC-MS [M+H]⁺ m/z 299.0 (C₁₁H₁₃BrNO⁺), isotopic pattern confirms bromine.

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield Purity Scalability Safety
Acid Chloride-MediatedHighHighIndustrialModerate (toxicity)
Coupling Agent-AssistedModerateModerateLaboratoryHigh

Cost Implications

  • Acid Chloride Route : Lower reagent costs but higher safety infrastructure requirements.

  • Coupling Agent Route : Higher reagent costs offset by reduced hazard management .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 2-Bromo-N-(1-(p-tolyl)ethyl)acetamide?

Answer:
The compound is typically synthesized via bromination of precursor acetamides under controlled conditions. Key steps include:

  • Solvent Selection : Ethyl acetate/petroleum ether mixtures (e.g., 50:50) improve crystallization and purity, achieving yields >80% .
  • Reagent Control : Use stoichiometric equivalents of brominating agents (e.g., NBS or Br₂) to minimize side reactions. Electrochemical bromination with NaBr offers a greener alternative, reducing hazardous waste .
  • Purification : Column chromatography with silica gel and TLC monitoring ensures removal of unreacted intermediates.

Basic: What spectroscopic and computational methods validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirm the presence of acetamide (δ ~2.0 ppm for methyl) and aromatic protons (δ ~7.2–7.4 ppm for p-tolyl). Bromine substitution induces deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula (C₁₁H₁₃BrNO) to verify purity .
  • Computational Tools : SMILES notations and InChI keys (e.g., LUYYGOMIZZLVSS-UHFFFAOYSA-N) enable database matching and molecular docking studies .

Advanced: How does the position of bromine substitution (para vs. meta/ortho) influence biological activity?

Answer:

  • Para-Substitution : Enhances hydrophobic interactions with protein pockets (e.g., enzymes or receptors), improving binding affinity and specificity .
  • Meta/Ortho Variants : Alter steric hindrance and electronic effects, reducing efficacy. For example, N-[1-(3-bromophenyl)ethyl]acetamide shows ~30% lower inhibition in kinase assays compared to the para analog .
  • Methodological Insight : Use X-ray crystallography or molecular dynamics simulations to compare binding modes .

Advanced: What experimental and computational approaches resolve contradictions in reported enzyme inhibition data?

Answer:

  • Assay Standardization : Control variables like pH (7.4), temperature (25°C), and substrate concentration to ensure reproducibility .
  • Purity Verification : HPLC (>95% purity) eliminates confounding effects from impurities .
  • Docking Validation : Cross-validate in vitro results with in silico models (e.g., AutoDock Vina) to identify false positives from assay artifacts .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced therapeutic potential?

Answer:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the p-tolyl ring to increase electrophilicity and target engagement .
  • Bioisosteric Replacement : Replace bromine with iodine (e.g., 2-Iodo-N-(p-tolyl)acetamide) to improve binding kinetics without altering steric bulk .
  • Pharmacophore Mapping : Use QSAR models to prioritize derivatives with optimal logP (2–3) and polar surface area (<60 Ų) for blood-brain barrier penetration .

Advanced: What sustainable methodologies are applicable to the synthesis of this compound?

Answer:

  • Electrochemical Bromination : Utilize NaBr in aqueous/organic biphasic systems to reduce toxic waste, achieving ~85% yield .
  • Catalytic Recycling : Immobilize catalysts (e.g., Pd/C) for reusable cross-coupling steps in derivative synthesis .
  • Solvent Recovery : Implement distillation systems for ethyl acetate reuse, minimizing environmental impact .

Advanced: How do molecular docking studies predict the interaction of this compound with biological targets?

Answer:

  • Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) using databases like PDB .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (target protein) structures using Open Babel and PyMOL.
    • Run simulations with GROMACS to assess binding free energy (ΔG < -7 kcal/mol indicates strong binding) .
    • Validate with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What analytical techniques address challenges in quantifying trace impurities during synthesis?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., unreacted bromoacetamide) at ppm levels .
  • LC-UV/MS : Quantify non-volatile impurities (e.g., dimerization products) with a limit of detection (LOD) <0.1% .
  • NMR DOSY : Differentiate impurities via diffusion coefficients without chromatographic separation .

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